6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-5-6-3-9(16-2)7(12)4-8(6)13-10(5)11(14)15/h3-4,13H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJUHTYESGBOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC(=C(C=C12)OC)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis Approach
The classical and widely employed route to construct the indole core is the Fischer indole synthesis , which involves the acid-catalyzed reaction of phenylhydrazines with aldehydes or ketones to form the indole ring system. For this compound, the starting materials typically include appropriately substituted phenylhydrazine derivatives and aldehydes/ketones that incorporate the desired substitution pattern (chloro, methoxy, methyl groups) on the aromatic ring. The reaction proceeds under acidic conditions, often using mineral acids such as hydrochloric acid or sulfuric acid, at elevated temperatures to facilitate ring closure and rearrangement.
- This method allows the formation of the 6-chloro-5-methoxy-3-methyl substitution pattern on the indole ring.
- The aldehyde or ketone component is selected to introduce the 2-carboxylic acid functionality either directly or via subsequent oxidation steps.
Multi-step Functionalization Strategy
Industrial and laboratory synthesis often involves sequential functionalization steps after initial indole ring formation:
- Halogenation: Introduction of the chlorine atom at the 6th position via electrophilic aromatic substitution using chlorine sources under controlled conditions.
- Methoxylation: Installation of the methoxy group at the 5th position, typically via methylation of a hydroxy precursor using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
- Methylation: The methyl group at the 3rd position can be introduced via alkylation reactions or by using methyl-substituted starting materials.
- Carboxylation: The carboxylic acid group at the 2nd position is often introduced by oxidation of an aldehyde intermediate or via hydrolysis of ester precursors.
These steps require careful control of reaction conditions, including temperature, solvent choice, catalysts, and stoichiometry, to ensure regioselectivity and high yield.
Advanced Synthetic Methods and Optimization
Hemetsberger–Knittel Indole Synthesis
An alternative to Fischer synthesis is the Hemetsberger–Knittel reaction , which involves the condensation of methyl 2-azidoacetate with substituted benzaldehydes to form methyl 2-indolecarboxylates after thermolysis and electrophilic cyclization.
- This method allows precise control over substitution patterns on the indole ring.
- Subsequent hydrolysis of the methyl ester yields the target carboxylic acid.
- Reaction parameters such as temperature, reactant stoichiometry, and concentration are optimized to maximize yield and regioselectivity between 5- and 7-substituted isomers.
Acylation and Alkylation Protocols
- Acylation: Ethyl 3-acyl-5-chloro-1H-indole-2-carboxylates are prepared by reacting indole-2-carboxylates with acyl chlorides in the presence of Lewis acids like anhydrous aluminum chloride under reflux in an inert atmosphere.
- Alkylation: Ethyl 3-alkyl-5-chloro-1H-indole-2-carboxylates are synthesized by treating the acylated intermediates with trifluoroacetic acid at low temperature followed by gradual warming.
- These intermediates are then hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol) to yield the corresponding 3-alkyl-5-chloro-1H-indole-2-carboxylic acids.
Industrial Production Methods
Industrial synthesis typically involves:
- Multi-step sequences combining halogenation, methylation, and carboxylation.
- Use of catalysts and solvents optimized for high yield and purity.
- Implementation of continuous flow reactors to enhance reaction control and scalability.
- Advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Fischer Indole Synthesis | Phenylhydrazine + substituted aldehyde/ketone, acidic medium | Formation of substituted indole ring |
| 2 | Halogenation | Chlorine source (e.g., Cl2), controlled temperature | Introduction of chlorine at 6th position |
| 3 | Methoxylation | Methyl iodide or dimethyl sulfate, base | Installation of methoxy group at 5th position |
| 4 | Methylation | Alkylation reagents or methyl-substituted precursors | Introduction of methyl group at 3rd position |
| 5 | Oxidation/Carboxylation | KMnO4, CrO3, or hydrolysis of esters | Formation of carboxylic acid at 2nd position |
| 6 | Hemetsberger–Knittel Synthesis | Methyl 2-azidoacetate + substituted benzaldehyde, thermolysis | Alternative indole ring synthesis with regioselectivity |
| 7 | Hydrolysis | NaOH in ethanol, acidification | Conversion of esters to carboxylic acid |
Research Findings and Analysis
- The Fischer synthesis remains the cornerstone for indole ring construction but requires careful tuning to achieve the specific substitution pattern of 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid.
- Hemetsberger–Knittel reaction offers an efficient alternative for regioselective indole-2-carboxylate synthesis, which can be hydrolyzed to the target acid.
- Oxidation methods employing potassium permanganate or chromium trioxide are effective for converting aldehyde intermediates to carboxylic acids.
- Reduction and substitution reactions on this compound have been studied but are more relevant for derivative synthesis rather than direct preparation of the acid.
- Industrial methods emphasize multi-step synthesis with optimization of catalysts, solvents, and reaction parameters to maximize yield and purity, often utilizing continuous flow technology.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Organic Synthesis
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid serves as a crucial building block in organic synthesis. Its unique indole structure allows for the creation of more complex molecules, making it valuable in developing new chemical entities for research purposes.
The compound is studied for its potential biological activities, including:
- Antiviral Properties: Research indicates that indole derivatives can inhibit viral replication, making them candidates for antiviral drug development.
- Anticancer Activity: Preliminary studies suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
- Antimicrobial Effects: The compound has shown promise in combating various bacterial strains, which could lead to the development of new antibiotics .
Medicinal Chemistry
The compound is being investigated for its interactions with biological targets, particularly in modulating immune responses. It has been noted for its ability to influence T helper cells and cytokine production, which could have therapeutic implications in treating autoimmune diseases and allergies .
Industrial Applications
Beyond its scientific research applications, this compound is utilized in:
Mechanism of Action
The mechanism of action of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in biological systems. For example, they may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to their observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of indole-2-carboxylic acid derivatives. Below is a detailed comparison with structurally related analogs:
Structural Analogs and Positional Isomers
Physicochemical Properties
- Melting Points: 5:6-Dimethoxyindole-2-carboxylic acid: 208°C (discrepancy noted vs. a reported 202–203°C in older literature) . Indole-6-carboxylic acid: 256–259°C (unsubstituted indole with COOH at position 6) .
Synthesis Challenges :
- The target compound’s synthesis likely involves multi-step functionalization, similar to methods for 5-methoxyindole-2-acylchloride derivatives (e.g., reflux with thionyl chloride and sodium ethoxide) .
- Purification challenges (e.g., column chromatography for high purity) are common in indole derivatives due to side reactions .
Pharmacological and Industrial Relevance
- 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid : While direct pharmacological data are absent, structurally related compounds (e.g., SB-242084 hydrochloride, a 6-chloroindole derivative) are used in neuroscience research .
- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid : Classified for R&D use only, highlighting the importance of halogen and methyl groups in bioactivity .
Biological Activity
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Chlorine atom at the 6th position
- Methoxy group at the 5th position
- Methyl group at the 3rd position
- Carboxylic acid group at the 2nd position
This specific substitution pattern contributes to its unique chemical reactivity and biological properties, making it a valuable candidate for research and drug development .
This compound interacts with various biological targets, influencing several cellular processes:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially modulating cellular responses to external stimuli .
- Gene Expression Modulation : It affects the expression of genes related to inflammation and immune responses, indicating its role in regulating cellular signaling pathways .
Biological Activities
The biological activities of this compound include:
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
Anticancer Properties
Research indicates that indole derivatives can induce apoptosis and inhibit cell proliferation in cancer cells. For example, studies have reported that structural modifications in indole compounds enhance their cytotoxic effects against various cancer cell lines .
Table 1 summarizes the cytotoxicity data of related indole derivatives:
| Compound | IC50 (μM) against MCF-7 | IC50 (μM) against HCT-116 |
|---|---|---|
| Compound A | 6.10 ± 0.4 | 12.41 ± 0.5 |
| Compound B | 18.52 ± 0.7 | 47.44 ± 0.9 |
| Compound C | 55.56 ± 1.0 | >100 |
Anti-inflammatory Effects
Indoles are known for their anti-inflammatory properties. The modulation of inflammatory pathways by this compound suggests its potential in treating inflammatory diseases .
Case Studies and Research Findings
Recent studies have explored the biological activity of various indole derivatives, including those structurally similar to this compound:
- HIV Integrase Inhibition : Research on indole derivatives has revealed their ability to inhibit HIV integrase with promising IC50 values, suggesting that modifications at specific positions can enhance their antiviral activity .
- Cancer Cell Line Studies : Various indole compounds were tested against multiple cancer cell lines, demonstrating significant cytotoxicity and suggesting that structural features play a crucial role in their efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions starting from indole precursors. For example, brominated indole derivatives (e.g., 6-bromo-1H-indole-3-carboxylic acid) can undergo sequential functionalization via alkylation, methoxylation, and ester hydrolysis. Key steps include:
- Alkylation : Introduce methyl groups using alkyl halides under basic conditions (e.g., KOH/ethanol) .
- Methoxylation : Replace bromine with methoxy groups via nucleophilic substitution (e.g., NaOMe in DMF) .
- Hydrolysis : Convert esters to carboxylic acids using alcoholic potash followed by acidification with HCl .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for methoxylation) and temperature (reflux for faster kinetics). Recrystallize intermediates from hot water or ethanol for purity .
Q. How can discrepancies in reported melting points (e.g., 202–203°C vs. 208°C) be resolved during characterization?
- Methodology :
- Purification : Recrystallize the compound from different solvents (e.g., hot water vs. ethanol) to assess polymorphism or solvate formation .
- Analytical Validation : Use differential scanning calorimetry (DSC) to confirm thermal behavior. Cross-validate with elemental analysis (C, H, N) and NMR to rule out impurities .
Q. What analytical techniques are recommended for confirming the structure of this compound?
- Primary Methods :
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at C5, methyl at C3) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at 254.05 g/mol) .
- IR Spectroscopy : Detect carboxylic acid (C=O stretch ~1700 cm⁻¹) and indole NH (~3400 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target enzymes (e.g., kinase inhibitors). Focus on modifying the methoxy or methyl groups to improve hydrophobic interactions .
- QSAR Analysis : Correlate substituent electronic properties (Hammett constants) with antimicrobial activity. Introduce electron-withdrawing groups (e.g., nitro) at C4 or C7 to enhance reactivity .
Q. What strategies mitigate instability issues during biological assays (e.g., aqueous solubility or oxidative degradation)?
- Methodology :
- Solubility Enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as sodium salts .
- Stability Testing : Perform accelerated degradation studies under varying pH (2–9) and UV light. Identify degradation products via LC-MS and adjust storage conditions (e.g., inert atmosphere, −20°C) .
Q. How do structural modifications (e.g., replacing chlorine with fluorine) impact the compound’s pharmacokinetic profile?
- Methodology :
- Synthetic Modification : Replace Cl with F via halogen exchange (e.g., using KF in presence of crown ethers) .
- In Vitro ADME : Assess metabolic stability using liver microsomes. Fluorine substitution may reduce clearance by blocking oxidative metabolism at C6 .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting data in biological activity reports (e.g., variable IC₅₀ values)?
- Methodology :
- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) and replicate experiments across labs.
- Cell Line Validation : Confirm target expression levels (e.g., via Western blot) to rule out variability in cellular models .
Q. What experimental controls are critical when evaluating this compound’s antimicrobial activity?
- Controls :
- Solvent Controls : Include DMSO/ethanol at the same concentration used in test samples.
- Positive Controls : Use established antibiotics (e.g., ciprofloxacin for bacterial assays).
- Cytotoxicity Assays : Test against mammalian cell lines (e.g., HEK293) to ensure selectivity .
Safety and Handling
Q. What personal protective equipment (PPE) is required when handling this compound?
- Protocol :
- Respiratory Protection : Use NIOSH-approved P95 respirators if airborne particles are generated .
- Skin Protection : Wear nitrile gloves and lab coats. Decontaminate spills with 70% ethanol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
